![molecular formula C11H13F3N2O3 B2567220 1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one; trifluoroacetic acid CAS No. 2093959-73-8](/img/structure/B2567220.png)
1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one; trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one; trifluoroacetic acid" is an organic compound with potential uses in medicinal chemistry and chemical research. Its complex structure includes an octahydropyrrolo[3,4-c]pyrrole ring and a propynone moiety, providing unique reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
Method 1: : The synthesis begins with the cyclization of appropriate precursor compounds under catalytic conditions, followed by alkynylation to introduce the propynone moiety.
Method 2: : Another approach involves the reduction of a diene precursor, followed by subsequent functionalization to install the trifluoroacetic acid group.
Reaction Conditions: : Common conditions include the use of palladium catalysts, base (e.g., sodium hydroxide), and controlled temperature ranges (e.g., 0-50°C).
Industrial Production Methods
Large-scale production employs batch reactors with optimized catalysts and controlled environment to ensure high yield and purity. Use of automated systems for real-time monitoring and adjustment of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially forming epoxides or other oxygenated derivatives.
Reduction: : Reduction may lead to the formation of saturated derivatives, eliminating double or triple bonds.
Substitution: : Nucleophilic and electrophilic substitution reactions, especially on the propynone moiety, are feasible.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like KMnO4, H2O2.
Reduction: : Catalytic hydrogenation using H2/Pd-C.
Substitution: : Use of nucleophiles (e.g., Grignard reagents) or electrophiles (e.g., halides).
Major Products
From Oxidation: : Epoxides or hydroxyl derivatives.
From Reduction: : Saturated hydrocarbons.
From Substitution: : Alkylated or arylated derivatives.
Scientific Research Applications
In Chemistry
Used as a building block for synthesizing complex organic molecules.
Acts as a ligand in metal-catalyzed reactions.
In Biology and Medicine
Potential use in the development of pharmaceuticals due to its unique ring structure and reactivity.
Research into its effects on enzyme activity and binding to biological targets.
In Industry
Employed in the production of specialty chemicals and materials.
Use as a precursor for the synthesis of polymers or resins with specific properties.
Mechanism of Action
The compound's mechanism involves interaction with specific molecular targets through its functional groups. The octahydropyrrolo[3,4-c]pyrrole ring provides a rigid framework that can interact with enzymes or receptors, while the propynone moiety may act as a reactive handle for covalent modifications.
Molecular Targets and Pathways
Enzymes: : Potential inhibition or activation of enzymes involved in metabolic pathways.
Receptors: : Binding to cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrrole derivatives: : Share structural features but differ in functional groups.
Propargyl derivatives: : Contain the propynone moiety, but lack the complex ring structure.
Uniqueness
The combination of the octahydropyrrolo[3,4-c]pyrrole ring and the propynone moiety is relatively unique, providing a distinct reactivity profile and potential biological activity.
This compound's uniqueness lies in its ability to participate in diverse chemical reactions, making it a valuable tool for synthetic chemistry and a potential candidate for drug discovery. Its complex structure and reactivity open up numerous avenues for research and application in various scientific fields.
Properties
IUPAC Name |
1-[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]prop-2-yn-1-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.C2HF3O2/c1-2-9(12)11-5-7-3-10-4-8(7)6-11;3-2(4,5)1(6)7/h1,7-8,10H,3-6H2;(H,6,7)/t7-,8+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJSQBJNXDGMID-KVZVIFLMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)N1CC2CNCC2C1.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC(=O)N1C[C@H]2CNC[C@H]2C1.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
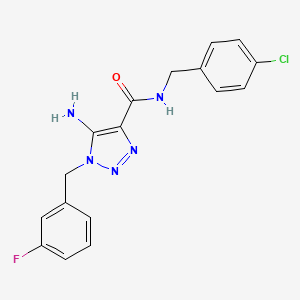
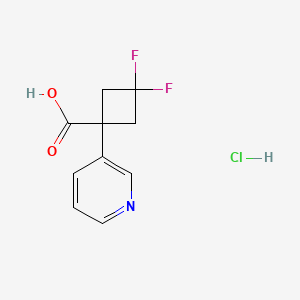
![1-(3-chlorophenyl)-4-{1-[3-(dimethylamino)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2567139.png)
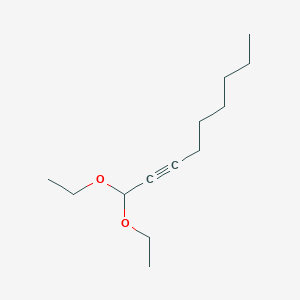
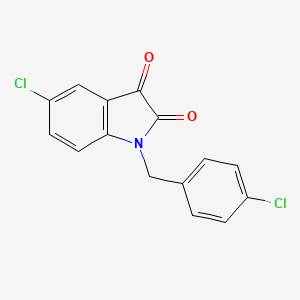
![3-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-7h-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2567143.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2567144.png)
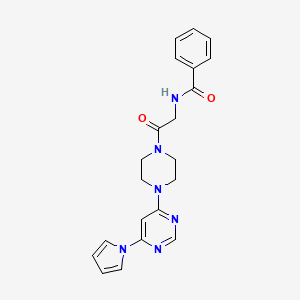
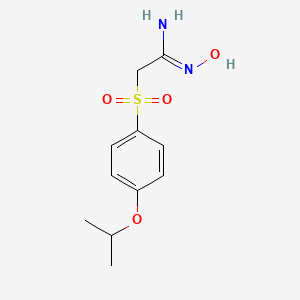

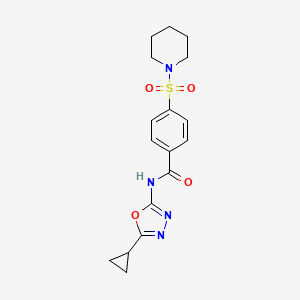
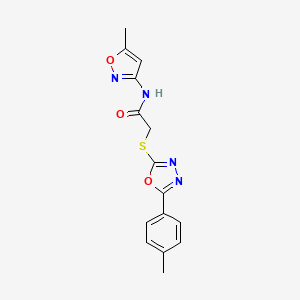
![(4-Chlorophenyl)(4-hydroxy-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidino)methanone](/img/structure/B2567157.png)
![4-[5-(Dimethylamino)pyridazin-3-YL]-N-(4-ethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2567160.png)
